5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid
Overview
Description
5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid is a chemical compound with the molecular formula C7H8N2O6S . It has a molecular weight of 248.21 .
Synthesis Analysis
The synthesis of related furan compounds has been studied extensively. For instance, the reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA), which can be potentially used as a monomer for biobased polyamides .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring substituted with a carbamoylmethylsulfamoyl group at the 5-position and a carboxylic acid group at the 2-position .Scientific Research Applications
Biobased Building Blocks
Furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), are promising biobased building blocks in the pharmaceutical and polymer industries. A study demonstrated a one-pot enzyme cascade for controlled synthesis of FFCA and FDCA from 5-hydroxymethylfurfural (HMF), highlighting their significance in sustainable chemical production (Hao‐Yu Jia et al., 2019).
Catalysis and Synthesis
The use of supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles as a catalyst showcases the potential for furan derivatives in facilitating the synthesis of organic compounds. This particular study focused on the synthesis of furan-2(5H)-one derivatives, indicating the role of furan derivatives in catalyzing organic transformations (M. Khodaei et al., 2018).
Environmental and Ecotoxicological Impact
The environmental impact of furan dicarboxylic acid (FDCA) production, a key chemical derived from biomass and a potential 'green' substitute for terephthalic acid in polyesters, was assessed. This study emphasized the biodegradability and minimal ecotoxicological effects of FDCA and its precursors, indicating the environmental compatibility of such compounds (Guangquan Chen et al., 2016).
Polymer and Fine Chemical Industries
Furan carboxylic acids are integral to the polymer and fine chemical industries, with specific applications in creating materials with desirable properties. Research into the biocatalytic production of these acids with high productivity highlights their importance in industrial applications (Xue-ying Zhang et al., 2020).
Properties
IUPAC Name |
5-[(2-amino-2-oxoethyl)sulfamoyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O6S/c8-5(10)3-9-16(13,14)6-2-1-4(15-6)7(11)12/h1-2,9H,3H2,(H2,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMCASPUILNZKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)NCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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